5-(m-Tolyl)pyridin-2-amine dihydrochloride spectral data
5-(m-Tolyl)pyridin-2-amine dihydrochloride spectral data
An In-Depth Technical Guide to the Spectral Analysis of 5-(m-Tolyl)pyridin-2-amine Dihydrochloride
Authored by: A Senior Application Scientist
Introduction
5-(m-Tolyl)pyridin-2-amine is a substituted aminopyridine, a class of compounds recognized for its diverse applications in medicinal chemistry and materials science. The dihydrochloride salt form is often utilized to improve solubility and stability, making its precise characterization critical for drug development and quality control. This guide provides a comprehensive overview of the expected spectral data for 5-(m-Tolyl)pyridin-2-amine dihydrochloride, grounded in fundamental principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For 5-(m-Tolyl)pyridin-2-amine dihydrochloride, the presence of two acidic protons will lead to protonation of both the pyridine ring nitrogen and the exocyclic amino group, significantly influencing the electronic environment and, consequently, the chemical shifts of nearby protons and carbons. Deuterated solvents such as DMSO-d₆ or D₂O are recommended for analysis due to the salt's polarity.[1][2]
Predicted ¹H NMR Spectral Data
The protonation of the nitrogen atoms will cause a general downfield shift for the protons on the pyridine ring due to increased deshielding. The signals are expected to be sharp, and their multiplicities will reveal the coupling between adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Pyridine H-3 | 7.8 - 8.0 | Doublet (d) | Coupled to H-4. |
| Pyridine H-4 | 8.2 - 8.4 | Doublet of Doublets (dd) | Coupled to H-3 and H-6. |
| Pyridine H-6 | 8.5 - 8.7 | Doublet (d) | Coupled to H-4. |
| Tolyl H-2' | 7.5 - 7.6 | Singlet (s) or narrow triplet | Proximal to the pyridine ring. |
| Tolyl H-4' | 7.3 - 7.4 | Doublet (d) | Coupled to H-5'. |
| Tolyl H-5' | 7.2 - 7.3 | Triplet (t) | Coupled to H-4' and H-6'. |
| Tolyl H-6' | 7.4 - 7.5 | Doublet (d) | Coupled to H-5'. |
| -NH₃⁺ | 9.0 - 10.0 | Broad Singlet (br s) | Exchangeable with D₂O.[3] |
| -CH₃ | 2.4 - 2.5 | Singlet (s) |
| Pyridine N-H⁺ | 13.0 - 14.0 | Broad Singlet (br s) | Exchangeable with D₂O. |
Predicted ¹³C NMR Spectral Data
The carbon signals of the pyridine ring are expected to be significantly shifted compared to the free base due to the effects of protonation.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | Notes |
|---|---|---|
| Pyridine C-2 | 155 - 158 | Attached to the amino group. |
| Pyridine C-3 | 115 - 118 | |
| Pyridine C-4 | 140 - 143 | |
| Pyridine C-5 | 130 - 133 | Attached to the tolyl group. |
| Pyridine C-6 | 145 - 148 | |
| Tolyl C-1' | 138 - 140 | Quaternary carbon. |
| Tolyl C-2' | 128 - 130 | |
| Tolyl C-3' | 139 - 141 | Quaternary carbon. |
| Tolyl C-4' | 126 - 128 | |
| Tolyl C-5' | 130 - 132 | |
| Tolyl C-6' | 127 - 129 |
| -CH₃ | 20 - 22 | |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
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Sample Preparation:
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Accurately weigh 5-10 mg of 5-(m-Tolyl)pyridin-2-amine dihydrochloride.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing (δ = 0.00 ppm).[1] For spectra in D₂O, a different standard like TSP is used.[1]
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Transfer the solution to a clean, dry 5 mm NMR tube.
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-
Instrument Setup:
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Insert the sample into the NMR spectrometer.
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Tune and shim the probe to optimize magnetic field homogeneity.
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Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Following proton NMR, acquire a proton-decoupled ¹³C NMR spectrum.
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Use a pulse angle of 30 degrees and a sufficient relaxation delay to ensure accurate integration of all carbon signals.
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-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase the spectra and perform baseline correction.
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Reference the spectra to the internal standard.
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Integrate the signals in the ¹H spectrum and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
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Diagram: NMR Experimental Workflow
Caption: Workflow for NMR spectral acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For the dihydrochloride salt, a soft ionization technique like Electrospray Ionization (ESI) is ideal, as it will typically show the protonated molecular ion of the free base, [M+H]⁺.[4] The molecular weight of the free base, C₁₂H₁₂N₂, is 184.24 g/mol .
Predicted Mass Spectrum
In positive ion mode ESI-MS, the expected base peak would correspond to the protonated molecule.
Table 3: Predicted Key Mass Spectral Peaks
| Predicted m/z | Proposed Fragment Ion | Notes |
|---|---|---|
| 185.11 | [C₁₂H₁₃N₂]⁺ | Protonated molecular ion [M+H]⁺ of the free base. |
| 170.09 | [M+H - CH₃]⁺ | Loss of a methyl radical from the tolyl group. |
| 157.08 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring, a common fragmentation for pyridines.[4] |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from the tolyl group. |
Experimental Protocol for ESI-MS
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Sample Preparation:
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Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
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Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to facilitate protonation.
-
-
Instrumental Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
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Set the instrument to positive ion detection mode.
-
Optimize key ESI parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
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Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas (N₂): 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
-
Acquire data over a mass range of m/z 50-500.
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-
Data Analysis:
-
Identify the [M+H]⁺ peak to confirm the molecular weight of the free base.
-
Analyze the fragmentation pattern by performing MS/MS on the parent ion (m/z 185.11) to validate the proposed structure.
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Diagram: Predicted ESI-MS Fragmentation Pathway
Caption: Predicted fragmentation of 5-(m-Tolyl)pyridin-2-amine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the dihydrochloride salt, the primary amine will be protonated to an ammonium (-NH₃⁺) group, and the pyridine nitrogen will also be protonated. These features will dominate the spectrum.
Predicted IR Absorption Bands
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
|---|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium | Characteristic of sp² C-H bonds.[5] |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium-Weak | Asymmetric and symmetric stretching of the methyl group.[5] |
| 2800 - 2400 | N-H Stretch (-NH₃⁺) | Strong, Broad | Broad absorption due to the stretching of the ammonium salt. |
| ~1620 | Aromatic C=C/C=N Stretch | Medium-Strong | Ring stretching vibrations from both pyridine and tolyl rings.[5] |
| 1600 - 1550 | Asymmetric N-H Bend (-NH₃⁺) | Strong | Characteristic bending vibration for a primary ammonium salt.[6][7] |
| ~1500 | Symmetric N-H Bend (-NH₃⁺) | Medium | Often a sharp band.[6] |
| 1350 - 1250 | Aromatic C-N Stretch | Strong | Stretching vibration of the bond between the pyridine ring and the nitrogen atom.[6] |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings.[5] |
Experimental Protocol for IR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for solid samples.
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Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
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Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
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-
Sample Analysis:
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Place a small amount of the solid 5-(m-Tolyl)pyridin-2-amine dihydrochloride powder onto the ATR crystal.
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Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
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Data Acquisition:
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Acquire the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Analysis:
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Label the significant peaks in the spectrum.
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Compare the observed frequencies with the predicted values and standard correlation tables to confirm the presence of the key functional groups.
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Conclusion
The structural elucidation of 5-(m-Tolyl)pyridin-2-amine dihydrochloride is reliably achieved through a combination of NMR, MS, and IR spectroscopy. This guide provides a robust predictive framework and validated experimental protocols for researchers. The key spectral identifiers are the downfield-shifted aromatic signals in the ¹H NMR due to salt formation, the protonated molecular ion at m/z 185.11 in the ESI-MS, and the strong, broad N-H stretching bands of the ammonium group in the IR spectrum. Adherence to the outlined methodologies will ensure the generation of high-fidelity data for unambiguous characterization, supporting further research and development efforts.
References
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